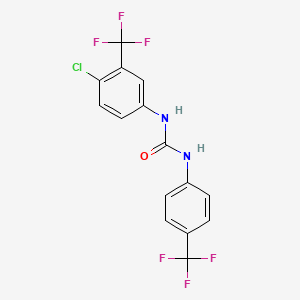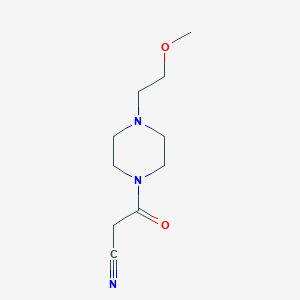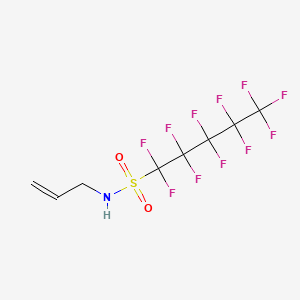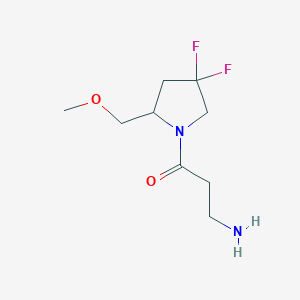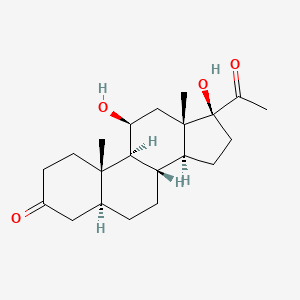
5alpha-Pregnan-11beta,17-diol-3,20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Pregnan-11beta,17-diol-3,20-one is a steroid compound that plays a significant role in various biochemical pathways. It is an endogenous steroid, meaning it is naturally produced within the body. This compound is a metabolite in the androgen backdoor pathway, which is an alternative route for the biosynthesis of dihydrotestosterone (DHT) without the intermediate formation of testosterone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Pregnan-11beta,17-diol-3,20-one typically involves the reduction of 17alpha-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5alpha-reductase, which reduces the double bond in the steroid nucleus . The reaction conditions often include the use of specific reductive agents and controlled temperature settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic systems to catalyze the reduction of precursor steroids. These methods are advantageous due to their specificity and efficiency in producing the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Pregnan-11beta,17-diol-3,20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: Further reduction can modify the steroid nucleus, affecting its biological activity.
Substitution: Functional groups on the steroid nucleus can be substituted with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to maintain the integrity of the steroid nucleus .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield various reduced forms of the steroid .
Applications De Recherche Scientifique
5alpha-Pregnan-11beta,17-diol-3,20-one has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and biosynthesis.
Biology: The compound is studied for its role in the androgen backdoor pathway and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in conditions related to androgen metabolism.
Mécanisme D'action
The mechanism of action of 5alpha-Pregnan-11beta,17-diol-3,20-one involves its role as an intermediate in the androgen backdoor pathway. It is converted from 17alpha-hydroxyprogesterone and eventually leads to the formation of dihydrotestosterone (DHT) without the intermediate formation of testosterone. This pathway is crucial for the regulation of androgen levels in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
5alpha-Pregnan-17alpha-ol-3,20-dione: Another intermediate in the androgen backdoor pathway.
5alpha-Pregnane-3alpha,11beta-diol-20-one: Plays a role in the 11-oxygenated steroid backdoor pathway.
Uniqueness
5alpha-Pregnan-11beta,17-diol-3,20-one is unique due to its specific role in bypassing the conventional testosterone pathway, providing an alternative route for DHT synthesis. This makes it a critical compound in understanding androgen metabolism and its related disorders .
Propriétés
Formule moléculaire |
C21H32O4 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(5S,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-18,24-25H,4-11H2,1-3H3/t13-,15-,16-,17-,18+,19-,20-,21+/m0/s1 |
Clé InChI |
PSGMYFWTNUYMPH-SSEXRTCUSA-N |
SMILES isomérique |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)
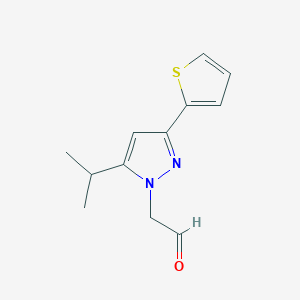
![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
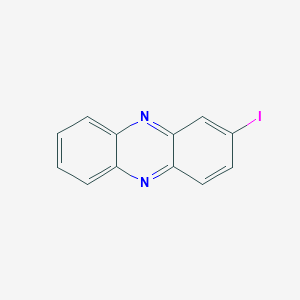
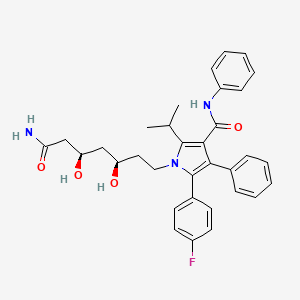
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)
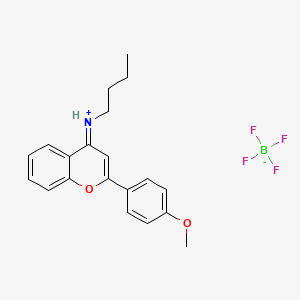
![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)
